molecular formula C24H18FN5O3 B2593109 3-(4-fluorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1797598-49-2

3-(4-fluorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

カタログ番号: B2593109
CAS番号: 1797598-49-2
分子量: 443.438
InChIキー: JXLCBEISSYFBMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-fluorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 3. The carboxamide nitrogen is linked to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring bearing a furan-2-yl group at position 4.

特性

IUPAC Name

5-(4-fluorophenyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3/c1-30-20(14-19(28-30)15-8-10-17(25)11-9-15)24(31)26-18-6-3-2-5-16(18)13-22-27-23(29-33-22)21-7-4-12-32-21/h2-12,14H,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLCBEISSYFBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-fluorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a pyrazole core and an oxadiazole moiety, both of which are known for their diverse biological activities.

Chemical Structure

The compound can be represented as follows:

C19H18FN5O2\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{5}\text{O}_{2}

This structure includes:

  • A 4-fluorophenyl group
  • A furan ring
  • An oxadiazole unit
  • A pyrazole backbone

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. The incorporation of this moiety into various structures has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit cell proliferation through various mechanisms such as:

  • Inhibition of growth factors
  • Targeting specific enzymes and kinases involved in cancer progression .

In vitro studies show that compounds similar to the target molecule exhibit notable growth inhibition percentages against various cancer cell lines. For example, one study reported growth inhibition rates exceeding 85% against certain lines when tested with related oxadiazole derivatives .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Compounds with oxadiazole groups can inhibit enzymes like thymidylate synthase and HDAC, which are crucial in DNA synthesis and histone modification respectively .
  • Interaction with nucleic acids : The structural features allow for interaction with DNA and RNA, potentially disrupting their function and leading to apoptosis in cancer cells .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various 1,3,4-oxadiazole derivatives. The findings indicated that compounds with similar structural features to our target compound showed significant activity against multiple cancer types:

CompoundCell Line Tested% Growth Inhibition
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
OtherVarious51.88 - 67.55

This data underscores the potential of oxadiazole-containing compounds in cancer therapy .

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions including:

  • Formation of the pyrazole core through cyclization reactions.
  • Coupling reactions to attach the furan and oxadiazole moieties.
  • Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

科学的研究の応用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of key intermediates through methods such as N-arylation and coupling reactions. For instance, the compound can be synthesized through a series of reactions starting from furan derivatives and pyrazole precursors, utilizing coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

One of the prominent applications of this compound is in anticancer research. Studies have shown that derivatives containing the oxadiazole and pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have been evaluated for their ability to inhibit cell proliferation in human pancreatic cancer cells, demonstrating promising results . The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Research indicates that compounds with furan and pyrazole structures possess antimicrobial activity. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of these compounds, making them effective against a range of bacterial strains . Preliminary studies have suggested that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of derivatives related to this compound. The researchers synthesized several analogs and tested them against different cancer cell lines, including breast, lung, and pancreatic cancers. The results indicated that certain modifications to the structure significantly increased cytotoxicity, suggesting a structure-activity relationship that can guide future drug design efforts .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that specific derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for developing new therapeutic agents based on this chemical scaffold .

化学反応の分析

Hydrolysis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically proceeds via ring opening to form intermediate amides or carboxylic acids.

Conditions Reagents Products Reference
Acidic (HCl, reflux)6M HCl, 80°C, 12h5-(2-aminophenyl)methyl-3-(furan-2-yl)-1,2,4-oxadiazole and pyrazole acid
Basic (NaOH)2M NaOH, 60°C, 8h5-(2-aminophenyl)methyl-3-(furan-2-yl)-1,2,4-oxadiazole and pyrazole carboxylate

The oxadiazole’s nitrogen-oxygen bonds are cleaved, yielding a diamidine intermediate that further hydrolyzes to stable products .

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, though the adjacent oxadiazole’s electron-withdrawing nature moderates reactivity.

Reaction Type Reagents Position Product Reference
NitrationHNO₃/H₂SO₄, 0°CC5 of furan5-Nitro-furan-2-yl derivative
AcetylationAc₂O, AlCl₃, 50°CC5 of furan5-Acetyl-furan-2-yl derivative

Regioselectivity favors substitution at the C5 position due to steric and electronic effects from the oxadiazole .

Functionalization of the Pyrazole Ring

The 1-methylpyrazole core participates in alkylation and oxidation reactions.

Methyl Group Oxidation

The methyl group at N1 of the pyrazole can be oxidized to a carboxyl group under strong conditions:

Oxidizing Agent Conditions Product Reference
KMnO₄H₂SO₄, 100°C, 6h1-Carboxy-pyrazole-5-carboxamide derivative

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group may undergo substitution, though fluorine’s poor leaving-group ability limits reactivity without activating groups:

Nucleophile Catalyst Product Reference
NaN₃ (Azide)CuI, DMF, 120°C4-Azidophenyl derivative

Amide Bond Reactivity

The carboxamide group (-CONH-) exhibits typical amide behavior, including hydrolysis and reduction.

Reaction Reagents Products Reference
Acidic Hydrolysis6M HCl, reflux, 24hPyrazole-5-carboxylic acid and aniline
Reduction (LiAlH₄)LiAlH₄, THF, 0°C → 25°CPyrazole-5-amine derivative

Cross-Coupling Reactions

The furan and phenyl groups enable transition-metal-catalyzed couplings, though the oxadiazole may require protective strategies.

Coupling Type Catalyst Substrate Product Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl-furan-oxadiazole derivative

Photochemical and Thermal Stability

The compound’s stability under light and heat is critical for storage and application:

Condition Observation Degradation Pathway Reference
UV Light (254 nm, 48h)15% decompositionOxadiazole ring cleavage
Thermal (150°C, 2h)10% decompositionPyrazole-methyl group oxidation

Biological Derivatization

In medicinal contexts, the compound undergoes enzymatic modifications:

Enzyme Reaction Metabolite Reference
CYP3A4Hydroxylation at furan C55-Hydroxy-furan-2-yl derivative

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Oxadiazole Hybrids

(a) N-(2-((3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide ()
  • Key Differences :
    • The pyrazole core lacks the 3-(4-fluorophenyl) and 1-methyl substituents present in the target compound.
    • A phenyl group is attached at position 1 of the pyrazole, and a methyl group at position 5.
  • Implications :
    • The absence of the fluorophenyl group may reduce lipophilicity and alter target binding.
    • The oxadiazole-furan system is retained, suggesting similar stability .
(b) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
  • Key Differences :
    • Replaces the pyrazole-oxadiazole core with a pyrrolidone-thiadiazole system.
    • Retains the 4-fluorophenyl group but lacks the methylpyrazole and furan-oxadiazole motifs.
  • Implications :
    • The thiadiazole group may enhance hydrogen bonding, while the pyrrolidone could affect conformational flexibility .

Fluorophenyl-Substituted Pyrazole Derivatives

(a) N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide ()
  • Key Differences: Features a cyclohexylmethyl group at position 1 and a carboxamide-linked amino acid derivative. Retains the 5-(4-fluorophenyl) substitution but lacks the oxadiazole-furan system.
(b) 5-Amino-1-(4-Fluorobenzyl)-N-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide ()
  • Key Differences :
    • Replaces pyrazole with a triazole core.
    • Includes a 4-fluorobenzyl group instead of a 4-fluorophenyl substituent.
  • Implications :
    • The triazole ring may enhance metabolic stability compared to pyrazole .

Oxadiazole-Containing Analogues

(a) N-[4-Chloro-2-Methyl-6-(N-Methylcarbamoyl)Phenyl]-1-(3-Chloro-2-Pyridyl)-3-Trifluoromethyl-1H-Pyrazole-5-Carboxamide ()
  • Key Differences :
    • Substitutes the oxadiazole-furan system with a chloropyridyl group and trifluoromethyl substituent.
    • Includes a methylcarbamoyl group on the phenyl ring.
  • Implications :
    • The trifluoromethyl group may enhance electron-withdrawing effects and bioavailability .
(b) 5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide ()
  • Key Differences :
    • Uses a benzofuran-oxadiazole hybrid instead of pyrazole-oxadiazole.
    • Lacks the fluorophenyl group but includes a fluoro substituent on the benzofuran.
  • Implications :
    • The benzofuran system may confer distinct π-stacking properties .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
3-(4-Fluorophenyl)-N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide C₂₅H₂₀FN₅O₃ 473.46 g/mol 3-(4-Fluorophenyl), 1-methyl, oxadiazole-furan Target
N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₄H₂₀N₄O₃ 412.44 g/mol 1-Phenyl, 5-methyl, oxadiazole-furan
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₇FN₄O₂S 348.40 g/mol 4-Fluorophenyl, pyrrolidone-thiadiazole
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide C₂₂H₂₈FN₅O₂ 413.49 g/mol 5-(4-Fluorophenyl), cyclohexylmethyl

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Condensation of fluorinated aniline derivatives with isocyanides to form carboximidoyl chloride intermediates .
  • Step 2: Cyclization of oxadiazole rings using phosphorous oxychloride (POCl₃) at 120°C, a method validated for structurally similar 1,2,4-oxadiazole derivatives .
  • Step 3: Coupling of the pyrazole core with the oxadiazole-phenyl moiety via amide bond formation.

Optimization Strategies:

  • Use HPLC to monitor intermediate purity (≥95%) and adjust stoichiometry .
  • Employ microwave-assisted synthesis to reduce cyclization time and improve regioselectivity .

Table 1: Key Reaction Parameters

StepReagentTemperatureTimeYield Range
CyclizationPOCl₃120°C6–8 h60–75%
AmidationEDC/HOBtRT12 h70–85%

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

  • NMR (¹H/¹³C): Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), pyrazole (δ 6.8–7.0 ppm), and oxadiazole (δ 8.1–8.3 ppm) protons .
  • X-ray Crystallography: Resolve stereochemistry and confirm the oxadiazole-methylphenyl linkage, as demonstrated for analogs in monoclinic P2₁/c space groups .
  • HRMS: Verify molecular weight (e.g., calculated for C₂₃H₁₈FN₅O₃: 455.14 g/mol) with <2 ppm error .

Q. How is preliminary biological activity screened, and what target classes are hypothesized?

Answer:

  • In vitro Assays: Test against kinase panels (e.g., EGFR, VEGFR) due to the pyrazole-oxadiazole scaffold’s prevalence in kinase inhibitors .
  • Cellular Models: Use cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays .
  • Target Hypothesis: Structural analogs (e.g., SR141716) suggest cannabinoid receptor (CB1) antagonism; validate via radioligand displacement assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

Answer:

  • Variation of Substituents:
  • Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on target binding .

  • Modify the furan ring to thiophene or pyridine to probe steric tolerance .

    • Assay Design:
  • Use parallel synthesis to generate 20–50 analogs.

  • Test in orthogonal assays (e.g., enzymatic inhibition + cell viability) to exclude false positives .

    Table 2: SAR Trends in Analog Compounds

    ModificationBiological Activity (IC₅₀)Selectivity Ratio (Target A vs. B)
    4-Fluorophenyl0.8 µM12:1
    4-Chlorophenyl0.5 µM8:1

Q. What strategies address poor aqueous solubility and bioavailability?

Answer:

  • Salt Formation: Use hydrochloride or mesylate salts to enhance solubility (test via shake-flask method) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide, increasing logP by 1–2 units .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm size) to improve in vivo exposure .

Q. How to resolve contradictions in reported biological activity across studies?

Answer:

  • Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out assay-specific artifacts .
  • Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Structural Reanalysis: Re-examine crystallographic data for binding pose inconsistencies .

Q. What computational methods predict binding modes and off-target effects?

Answer:

  • Molecular Docking: Use AutoDock Vina with CB1 receptor (PDB: 5TGZ) to identify key interactions (e.g., hydrogen bonds with Tyr275) .
  • MD Simulations: Run 100 ns trajectories to assess stability of the ligand-receptor complex .
  • Off-Target Profiling: Screen against PubChem BioAssay datasets (AID 1259351) using similarity ensemble approach (SEA) .

Q. How is metabolic stability evaluated, and what are common degradation pathways?

Answer:

  • In vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Major pathways include:
  • Oxidative defluorination of the 4-fluorophenyl group .
  • Hydrolysis of the oxadiazole ring to amidoxime .
    • CYP Inhibition: Assess CYP3A4/2D6 inhibition to predict drug-drug interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。